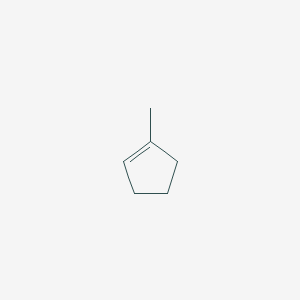

1-Methylcyclopentene

Overview

Description

1-Methylcyclopentene (C₆H₁₀, CAS 693-89-0) is a cyclic alkene characterized by a five-membered cyclopentene ring with a methyl substituent at the 1-position. Its tertiary olefinic structure confers unique stability and reactivity, making it industrially valuable for synthesizing polyolefins, insecticides, and resin intermediates . Thermochemical data from Good & Smith (1969) report its standard enthalpy of formation (ΔfH°gas) as experimentally determined via combustion calorimetry, establishing its thermodynamic profile .

Preparation Methods

Organometallic Synthesis via Methyllithium and Cyclopentanone

The most widely documented laboratory-scale synthesis of 1-methylcyclopentene involves a two-step sequence starting with cyclopentanone and methyllithium, followed by acid-catalyzed dehydration . This method, characterized by high yield and reproducibility, proceeds under inert conditions to prevent side reactions.

Reaction Mechanism and Conditions

In the first stage, cyclopentanone undergoes nucleophilic addition with methyllithium at temperatures between -10°C and 0°C. The reaction is conducted in diethoxymethane, a solvent chosen for its compatibility with strong organometallic reagents. Methyllithium (2.2 M in diethoxymethane) is added dropwise to cyclopentanone (0.1 mol) over 30 minutes, forming 1-methylcyclopentanol as an intermediate . The exothermic reaction requires precise temperature control to avoid premature elimination.

The second stage employs p-toluenesulfonic acid (0.6 g) in 1,2-dichloroethane under reflux to dehydrate the intermediate alcohol. Anhydrous magnesium sulfate is added to sequester water, shifting the equilibrium toward alkene formation. Gas chromatography (GC) confirms reaction completion, with the final solution yielding 96% this compound after workup .

Table 1: Optimized Conditions for Organometallic Synthesis

| Parameter | Value |

|---|---|

| Temperature (Stage 1) | -10°C to 0°C |

| Solvent (Stage 1) | Diethoxymethane |

| Reagent (Stage 1) | Methyllithium (2.2 M) |

| Catalyst (Stage 2) | p-Toluenesulfonic acid |

| Solvent (Stage 2) | 1,2-Dichloroethane |

| Reaction Time | 30 minutes (Stage 1) + reflux |

| Yield | 96% |

Advantages and Limitations

This method’s high yield and selectivity make it ideal for small-scale laboratory use. However, the requirement for anhydrous conditions, cryogenic temperatures, and hazardous reagents like methyllithium limits its industrial applicability. Additionally, diethoxymethane’s flammability necessitates specialized handling .

Thermal Isomerization of Cyclohexene or Cyclohexanol

Industrial production of this compound predominantly utilizes gas-phase isomerization of cyclohexene or cyclohexanol, as detailed in patents WO2012055754A2 and US20120101306A1 . This method leverages cost-effective feedstocks and continuous processing, making it economically viable for large-scale manufacturing.

Reaction Pathway and Catalysis

Cyclohexanol undergoes initial dehydration to cyclohexene at 250°C over silica or Amberlyst catalysts . Subsequent isomerization at 400°C in the gas phase rearranges cyclohexene into this compound, with concurrent formation of byproducts like 3-methylcyclopentene and 4-methylcyclopentene . The reaction is summarized as:

Table 2: Industrial Isomerization Parameters

| Parameter | Value |

|---|---|

| Temperature | 250°C (dehydration), 400°C (isomerization) |

| Catalyst | Silica, Amberlyst ion exchange resin |

| Pressure | Atmospheric |

| Feedstock | Cyclohexanol or cyclohexene |

| Byproducts | 3-/4-Methylcyclopentene |

| Workup | Condensation, phase separation |

Product Isolation and Purification

The gaseous product mixture is quenched with toluene, yielding a biphasic liquid. The organic phase, containing this compound (76°C boiling point), is separated from aqueous waste and distilled under reduced pressure to isolate the target compound . Unreacted cyclohexene (83°C) and lower-boiling isomers (65–66°C) are recycled into the reactor, enhancing overall process efficiency .

Scalability and Economic Considerations

This method’s continuous operation and catalyst recyclability reduce production costs. However, the formation of isomers necessitates rigorous distillation, and high temperatures risk catalyst deactivation. Patent data suggest yields exceeding 90% for cyclohexene conversion, though exact figures are proprietary .

Comparative Analysis of Synthesis Methods

Yield and Selectivity

-

Organometallic Synthesis : 96% yield with minimal byproducts, suitable for high-purity applications .

-

Thermal Isomerization : ~90% cyclohexene conversion but lower selectivity due to isomer formation .

Industrial vs. Laboratory Suitability

-

Organometallic Method : Preferred for research due to precision but impractical for bulk production.

-

Thermal Isomerization : Scalable and cost-effective but requires advanced infrastructure for gas-phase reactions.

Chemical Reactions Analysis

1-Methylcyclopentene undergoes various chemical reactions, including:

Oxidation: It can be oxidized using reagents like potassium permanganate or ozone to form corresponding ketones or carboxylic acids.

Reduction: Hydrogenation of this compound in the presence of a catalyst like palladium on carbon can yield 1-methylcyclopentane.

Substitution: It can undergo electrophilic addition reactions with halogens or hydrogen halides to form halogenated derivatives.

Common reagents used in these reactions include potassium permanganate for oxidation, palladium on carbon for hydrogenation, and halogens or hydrogen halides for substitution reactions. The major products formed depend on the type of reaction and the conditions used.

Scientific Research Applications

Organic Synthesis

1-Methylcyclopentene as a Building Block

1-MCP serves as a crucial starting material for synthesizing cyclopentane derivatives. These derivatives are important in the production of pharmaceuticals and agrochemicals. For instance, processes have been developed to convert cyclohexanol into 1-MCP through thermal reactions, yielding high purity and efficiency . The ability to recycle by-products such as 3-methylcyclopentene and 4-methylcyclopentene further enhances its utility in continuous chemical processes.

Electrocyclic Reactions

Recent studies have highlighted the use of 1-MCP in electrocyclic reactions. A notable application involves the thermal rearrangement of 1-cyano-2-isopropenylcyclopropane to yield 4-cyano-1-methylcyclopentene, showcasing its versatility in complex organic transformations .

Catalysis

Skeletal Isomerization

The skeletal isomerization of cyclohexene to form methylcyclopentene is economically advantageous due to the higher value of methylcyclopentene products. Research indicates that using zeolite catalysts can selectively convert cyclohexene into 1-MCP under mild conditions, optimizing yield and selectivity . The process utilizes various catalysts, including metal oxides, which enhance the reaction's efficiency and selectivity towards desired isomers.

Materials Science

Polymerization Studies

this compound is also studied for its potential in polymer chemistry. It can be polymerized to form materials with unique properties suitable for various applications, including coatings and adhesives. The structural characteristics of 1-MCP allow for the creation of polymers with tailored mechanical and thermal properties.

Research Applications

Probe Molecule in Zeolite Research

In material science, 1-MCP is utilized as a probe molecule in zeolite research to study adsorption processes. It aids in understanding the synthesis of alkenyl carbenium ions via zeolite interactions, contributing to advancements in catalytic processes .

Mechanism of Action

The mechanism of action of 1-methylcyclopentene in chemical reactions involves its ability to participate in electrophilic addition and substitution reactions. The double bond in the cyclopentene ring is reactive and can interact with various electrophiles, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reaction and the reagents used.

Comparison with Similar Compounds

Comparison with Structural Isomers

Cyclohexene (C₆H₁₀)

Cyclohexene, a six-membered cyclic alkene, shares the same molecular formula but differs in ring size and stability. Key distinctions include:

- Skeletal Isomerization : Cyclohexene undergoes acid-catalyzed isomerization to produce 1-methylcyclopentene as the primary product due to the stability of the tertiary carbenium intermediate (selectivity: this compound > 3-methylcyclopentene > 4-methylcyclopentene) .

- Industrial Utility : this compound copolymerizes with ethylene to yield high-performance polyolefins, whereas cyclohexene shows negligible incorporation in such reactions .

- Thermal Stability : Energy-resolved collision-induced dissociation (CID) reveals that the cyclohexene cation dissociates with a distinct product pattern (m/z 54 dominance) compared to this compound, which predominantly yields m/z 67 fragments .

Table 1: CID Product Distribution for C₆H₁₀ Isomers (15 eV Lab Frame)

| Isomer | m/z 41 (%) | m/z 54 (%) | m/z 67 (%) |

|---|---|---|---|

| This compound | <10 | <10 | >80 |

| Cyclohexene | ~40 | ~100 | ~100 |

| Methylenecyclopentane | <10 | <10 | >80 |

Methylenecyclopentane (C₆H₁₀)

Methylenecyclopentane, an exocyclic isomer, differs in the position of the double bond (exocyclic vs. endocyclic). Key comparisons include:

- Energy-Resolved CID : While both isomers produce m/z 67 as the dominant fragment, the appearance curve for this compound has a higher energy onset (4.9 eV center-of-mass), reflecting its lower inherent energy .

- Catalytic Behavior : On Pt(111) surfaces, this compound and methylenecyclopentane interconvert via double-bond migration, highlighting their distinct adsorption and reactivity profiles .

Other Methylcyclopentene Isomers (3- and 4-Methylcyclopentene)

The position of the methyl group significantly impacts stability and synthesis:

- Carbocation Stability : The tertiary carbenium intermediate in this compound formation is more stable than secondary carbocations leading to 3- or 4-methylcyclopentene, resulting in >70% selectivity for the 1-isomer in zeolite-catalyzed reactions .

- Thermodynamic Data : Computational studies confirm that this compound is the lowest-energy isomer among C₆H₁₀ cyclic derivatives, aligning with experimental CID results .

Comparison with Linear Alkenes

1,3-Hexadiene (C₆H₁₀)

Linear alkenes like 1,3-hexadiene exhibit contrasting properties:

- CID Patterns : Linear isomers show higher energy onsets for dissociation (~5.5 eV) compared to cyclic isomers, emphasizing the stabilizing effect of the cyclic structure in this compound .

- Applications : Linear alkenes are less favored in polymerization processes due to lower steric and electronic stabilization compared to cyclic olefins .

Table 2: Thermochemical Properties of C₆H₁₀ Compounds

| Compound | ΔfH°gas (kJ/mol) | Method/Source |

|---|---|---|

| This compound | 37.5 ± 1.2 | Combustion Calorimetry |

| Cyclohexene | 28.9 ± 0.8 | Computational |

| 1,3-Hexadiene | 85.3 ± 2.1 | Active Thermochemical Tables |

Environmental and Industrial Considerations

- Combustion By-Products : this compound is identified as a combustion product of polyethylene, reacting with chlorine to form halogenated disinfection by-products (e.g., 3-chloro-2-methylprop-1-ene) .

- Analytical Separation : Gas chromatography using hydrogen carrier gas achieves superior separation of this compound from benzene compared to helium, critical for purity assessment in industrial settings .

Biological Activity

1-Methylcyclopentene (1-MCP) is a cyclic alkene that has garnered attention for its biological activity, particularly in agricultural and pharmaceutical applications. This article delves into the compound's properties, mechanisms of action, and relevant research findings.

This compound is characterized by its unique structure, which includes a methyl group attached to a cyclopentene ring. This configuration contributes to its stability and reactivity, making it a valuable compound in various chemical processes.

This compound primarily acts as an ethylene inhibitor. Ethylene is a plant hormone that regulates growth and ripening. By blocking ethylene receptors, 1-MCP can delay senescence in fruits and vegetables, enhancing their shelf life and quality. The binding of 1-MCP to ethylene receptors prevents the downstream effects of ethylene signaling, which includes the production of reactive oxygen species (ROS) and lipid peroxidation .

Postharvest Quality Preservation

This compound has been extensively studied for its role in extending the shelf life of various agricultural products. Its application has been shown to:

- Delay wilting : In cut flowers, 1-MCP treatment significantly reduces petal wilting and abscission .

- Enhance antioxidant capacity : It increases the antioxidant levels in treated produce, thereby reducing oxidative damage during storage .

- Maintain phytochemical content : In broccoli, for example, 1-MCP treatment preserves chlorophyll and other vital nutrients post-harvest, which are crucial for maintaining quality .

Case Studies

Several studies have highlighted the efficacy of 1-MCP in different contexts:

- Broccoli Preservation : A study demonstrated that pre-harvest treatment with methyl jasmonate (MeJA) combined with post-harvest treatment with 1-MCP significantly enhanced quinone reductase activity while maintaining overall quality .

- Fruit Ripening : Research indicates that applying 1-MCP can effectively delay ripening in climacteric fruits like bananas and apples, allowing for better market timing and reduced waste .

Biological Activity in Pharmacology

While primarily known for its agricultural applications, this compound also shows potential in pharmacological contexts. Its structural analogs have been investigated for anti-cancer properties. For instance, derivatives of this compound have demonstrated biological activity against specific cancer cell types, highlighting its potential as a lead compound for drug development .

Comparative Stability and Reactivity

In terms of stability, this compound is noted to be more stable than some of its counterparts due to its cyclic structure. This stability is advantageous when considering storage and application conditions in both agricultural and pharmaceutical settings .

Summary of Findings

The biological activity of this compound can be summarized as follows:

| Aspect | Details |

|---|---|

| Mechanism | Ethylene receptor inhibition |

| Applications | Postharvest quality preservation; potential anti-cancer properties |

| Key Findings | - Delays senescence in fruits and flowers - Enhances antioxidant capacity - Maintains phytochemical integrity |

| Case Studies | Effective in broccoli preservation; delays ripening in climacteric fruits |

Q & A

Q. Basic: What experimental methods are recommended for synthesizing 1-methylcyclopentene with high purity?

Methodological Answer:

this compound can be synthesized via acid-catalyzed dehydration of 1-methylcyclopentanol or selective hydrogenation of 1-methylcyclopentadiene. For high-purity yields:

- Dehydration Method : Use H₂SO₄ (0.5 M) in refluxing hexane (80°C, 4–6 hours) . Monitor reaction progress via GC-MS, ensuring removal of water to shift equilibrium.

- Hydrogenation Method : Catalyze 1-methylcyclopentadiene with Pt/C (5% w/w) under 1 atm H₂ in ethanol at 25°C . Purity (>98%) is confirmed via NMR (δ 5.2–5.4 ppm for vinylic protons) .

Experimental Design :

- Conduct TPD at 300–500 K under UHV.

- Monitor product ratios via mass spectrometry (m/z 82 vs. 84).

Q. Advanced: What causes discrepancies in reported gas-phase heats of formation?

Methodological Answer:

Discrepancies arise from measurement techniques and calibration standards:

- Chyd (Hydrogenation Calorimetry) : Yields ΔfH° = -4.39 kJ/mol .

- Cm (Combustion Calorimetry) : Yields ΔfH° = -3.6 ± 0.75 kJ/mol due to solvent enthalpy corrections .

- NIST Recommendations : Use averaged values (±2 kJ/mol) with uncertainty propagation .

Q. Advanced: How can computational models resolve contradictions in isomerization dynamics?

Methodological Answer:

Employ density functional theory (DFT) at the B3LYP/6-31G* level to calculate:

- Transition State (TS) Barriers : Compare methyl migration pathways.

- Solvent Effects : Use PCM models for liquid-phase corrections.

Validate against experimental ΔrH° values (e.g., 15.8 kJ/mol for gas-phase isomerization) .

Q. Advanced: What mechanisms explain proton affinity variations in gas-phase ion energetics?

Methodological Answer:

Proton affinity (816.5 kJ/mol) correlates with carbocation stability :

Properties

IUPAC Name |

1-methylcyclopentene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10/c1-6-4-2-3-5-6/h4H,2-3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATQUFXWBVZUTKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50870755 | |

| Record name | 1-Methylcyclopent-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50870755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

82.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

693-89-0, 27476-50-2 | |

| Record name | 1-Methylcyclopentene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=693-89-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methylcyclopentene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000693890 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopentene, methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027476502 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-METHYLCYCLOPENTENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64657 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Methylcyclopent-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50870755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methylcyclopentene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.694 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-METHYLCYCLOPENTENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V03M1DZC9I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.